3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-[(thiophen-2-yl)methyl]urea
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Overview
Description
3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-[(thiophen-2-yl)methyl]urea is a complex organic compound that features a unique combination of pyridine, pyrazole, and thiophene moieties
Mechanism of Action
Target of Action
Similar compounds with pyridinyl and pyrazolyl groups have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular targets of this compound.
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may also affect multiple biochemical pathways, with downstream effects varying based on the specific pathways involved.
Pharmacokinetics
Similar compounds have been found to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Similar compounds have been found to exhibit a range of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-[(thiophen-2-yl)methyl]urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyridine intermediates, followed by their coupling with a thiophene derivative. The final step involves the formation of the urea linkage.
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Step 1: Synthesis of Pyrazole Intermediate
Reagents: Hydrazine hydrate, 4-pyridinecarboxaldehyde
Conditions: Reflux in ethanol
Reaction: Formation of 4-(pyridin-4-yl)-1H-pyrazole
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Step 2: Coupling with Thiophene Derivative
Reagents: 2-bromoethyl thiophene
Conditions: Base (e.g., potassium carbonate) in DMF
Reaction: Formation of 2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl thiophene
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Step 3: Urea Formation
Reagents: Isocyanate derivative
Conditions: Room temperature, solvent (e.g., dichloromethane)
Reaction: Formation of this compound
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety.
Reduction: Reduction reactions can occur at the pyridine and pyrazole rings.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the urea linkage.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the pyridine and pyrazole rings.
Substitution: Substituted urea derivatives.
Scientific Research Applications
3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-[(thiophen-2-yl)methyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-[(phenyl)methyl]urea
- 3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-[(furan-2-yl)methyl]urea
Uniqueness
The presence of the thiophene moiety in 3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-[(thiophen-2-yl)methyl]urea distinguishes it from similar compounds. Thiophene imparts unique electronic properties, making this compound particularly interesting for applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
1-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c22-16(19-11-15-2-1-9-23-15)18-7-8-21-12-14(10-20-21)13-3-5-17-6-4-13/h1-6,9-10,12H,7-8,11H2,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHFVCATGAXQFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCCN2C=C(C=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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